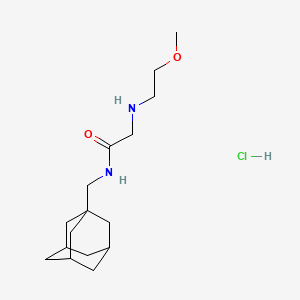![molecular formula C19H20N2O5S B5227621 N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-tumor and anti-inflammatory effects.
Mechanism of Action
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide inhibits JAK2 activity by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to JAK2, which in turn inhibits JAK2 activity. JAK2 inhibition leads to downstream effects on various signaling pathways, including the JAK-STAT pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to have anti-tumor and anti-inflammatory effects. In cancer cells, JAK2 is often overexpressed and plays a critical role in cell proliferation and survival. N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells by blocking JAK2 activity. In addition, N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is a potent inhibitor of JAK2 and has been widely used in scientific research. One advantage of N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is its specificity for JAK2, which allows for the study of JAK2-specific signaling pathways. However, N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for the use of N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide in scientific research. One direction is the development of more potent and selective JAK2 inhibitors. Another direction is the study of the role of JAK2 in various diseases, including cancer and autoimmune diseases. Finally, the use of N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide in combination with other inhibitors or chemotherapeutic agents may lead to improved treatment options for various diseases.
Synthesis Methods
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-acetyl-4-methoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4,5-trimethoxyaniline to form the intermediate product. The intermediate product is then reacted with carbon disulfide and sodium hydroxide to form the final product, N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide.
Scientific Research Applications
N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been widely used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a critical role in cell signaling and is involved in a variety of cellular processes, including cell growth, differentiation, and survival. N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been shown to inhibit JAK2 activity and has been used to study the role of JAK2 in various cellular processes.
properties
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-11(22)12-6-5-7-14(8-12)20-19(27)21-18(23)13-9-15(24-2)17(26-4)16(10-13)25-3/h5-10H,1-4H3,(H2,20,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFUFJMEHPXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5227541.png)
![1-(4-methoxybenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227546.png)

![N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)



![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)

![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)